molecular formula C13H12N6O2S B12770695 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester CAS No. 72121-80-3

2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester

Cat. No.: B12770695
CAS No.: 72121-80-3
M. Wt: 316.34 g/mol
InChI Key: TUOIRCJWDXWYKF-VHEBQXMUSA-N
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Description

This compound (CAS: 72968-71-9) is a structurally complex heterocyclic molecule featuring:

  • A thiophene ring substituted with a cyano group (-CN) at position 4, a methyl group (-CH3) at position 3, and a methyl ester (-COOCH3) at position 2.
  • An azo linkage (-N=N-) connecting the thiophene core to a 4,6-diamino-2-pyridinyl moiety.

Its synthesis likely involves azo coupling reactions between a diazonium salt (derived from the diaminopyridine) and the thiophene precursor.

Properties

CAS No.

72121-80-3

Molecular Formula

C13H12N6O2S

Molecular Weight

316.34 g/mol

IUPAC Name

methyl 4-cyano-5-[(E)-(4,6-diaminopyridin-2-yl)diazenyl]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C13H12N6O2S/c1-6-8(5-14)12(22-11(6)13(20)21-2)19-18-10-4-7(15)3-9(16)17-10/h3-4H,1-2H3,(H4,15,16,17)/b19-18+

InChI Key

TUOIRCJWDXWYKF-VHEBQXMUSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=N/C2=CC(=CC(=N2)N)N)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C#N)N=NC2=CC(=CC(=N2)N)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Thiophenecarboxylic acid, 4-cyano-3-methyl derivative

Method Reagents Conditions Notes
Directed lithiation and cyanation n-Butyllithium, DMF, CuCN Low temperature (-78°C), inert atmosphere Lithiation at 4-position followed by cyanation to introduce cyano group
Electrophilic methylation Methyl iodide, base (e.g., NaH) Room temperature Methylation at 3-position after lithiation or via Friedel-Crafts alkylation

Esterification to methyl ester

Method Reagents Conditions Notes
Fischer esterification Methanol, sulfuric acid catalyst Reflux, several hours Acid-catalyzed esterification of carboxylic acid
Methylation of carboxylate Methyl iodide, base (e.g., K2CO3) Room temperature Methylation of carboxylate salt in polar aprotic solvent

Preparation of 4,6-diamino-2-pyridinyl diazonium salt

Method Reagents Conditions Notes
Diazotization NaNO2, HCl 0-5°C, aqueous Formation of diazonium salt from 4,6-diamino-2-pyridine

Azo coupling reaction

Method Reagents Conditions Notes
Coupling Diazonium salt, methyl ester of substituted thiophene pH 8-10 buffer, 0-5°C Coupling at 5-position of thiophene ring to form azo bond

Industrial Synthesis Insights

  • A Norwegian patent (NO20034237L) describes an industrial method for synthesizing methyl diesters of cyano-substituted thiophenecarboxylic acids, which are intermediates relevant to this compound’s preparation. The method emphasizes controlled cyanation and esterification steps to achieve high purity and yield suitable for further azo coupling.
  • The patent highlights the importance of controlling reaction temperature and pH during diazotization and azo coupling to prevent side reactions and degradation of amino groups.

Research Findings and Optimization

  • Studies indicate that the azo coupling efficiency is highly dependent on the pH and temperature, with slightly alkaline conditions favoring selective coupling without hydrolysis of the ester group.
  • Use of protecting groups on amino substituents during diazotization can improve yield and stability of the diazonium salt.
  • Solvent choice (aqueous vs. mixed organic solvents) affects solubility and reaction kinetics; aqueous buffered systems are preferred for azo coupling.
  • Purification typically involves recrystallization from suitable solvents or chromatographic techniques to isolate the pure azo compound.

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents Conditions Purpose
1 4-cyano-3-methyl-2-thiophenecarboxylic acid n-BuLi, CuCN, MeI -78°C lithiation, RT methylation Introduce cyano and methyl groups
2 Methyl ester of substituted thiophene acid Methanol, H2SO4 or MeI, base Reflux or RT methylation Esterification
3 4,6-diamino-2-pyridinyl diazonium salt NaNO2, HCl 0-5°C aqueous Diazotization
4 Final azo compound Diazonium salt + methyl ester pH 8-10, 0-5°C Azo coupling

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amines derived from the reduction of the azo group.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Dyes : This compound serves as an important intermediate in the synthesis of azo dyes, which are widely used in textile manufacturing due to their vibrant colors and stability.
  • Organic Synthesis : It acts as a building block for more complex organic molecules, facilitating the development of novel compounds for various applications.

Biology

  • Biological Probes : The azo group in this compound can undergo reduction to form amines, making it useful as a probe for studying biological systems. Its ability to interact with enzymes or receptors allows researchers to investigate biochemical pathways.

Medicine

  • Pharmaceutical Development : Compounds similar to 2-thiophenecarboxylic acid derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and antioxidant activities. This compound's structure suggests it may have similar properties.

Industrial Applications

  • Dye Manufacturing : Beyond laboratory research, this compound is utilized in industrial settings for producing dyes that are applied to textiles and other materials.

Case Study 1: Antioxidant Activity

Research conducted on derivatives of thiophene compounds showed promising antioxidant properties. A study evaluated ethyl 2-(2-cyano-3-(substituted phenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylates for their antioxidant activity. Results indicated significant inhibition of free radicals, suggesting potential health benefits when incorporated into pharmaceuticals .

Case Study 2: Antibacterial Properties

Another study investigated various substituted thiophene compounds for antibacterial activity against common pathogens. The diameter of inhibition zones was measured to assess efficacy. Compounds similar to 2-thiophenecarboxylic acid exhibited notable antibacterial properties, indicating their potential use in developing new antimicrobial agents .

Summary Table of Applications

Application AreaDescription
Dye Manufacturing Used as an intermediate in producing azo dyes for textiles.
Organic Synthesis Serves as a building block for synthesizing complex organic molecules.
Biological Probes Investigates biological systems through interactions with enzymes/receptors.
Pharmaceutical Development Potential applications in anti-inflammatory and antioxidant therapies.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Linked Heterocycles

Compound 11b (from ):

  • Structure: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
  • Key features: Azo-free but contains a cyanobenzylidene group and a thiazolo-pyrimidine core. Molecular formula: C22H17N3O3S.
  • Both compounds exhibit cyano substituents, but 11b lacks the ester functionality, reducing its polarity .

Thiophene Derivatives with Ester Groups

Ethyl 4-cyano-3-[(ethoxymethylene)amino]-5-(phenylamino)-2-thiophenecarboxylate (12) (from ):

  • Structure: Features a thiophene ring with cyano, ethoxymethyleneamino, and phenylamino substituents.
  • Key features: Ester group at position 2 and cyano group at position 4, similar to the target compound.
  • Comparison: The absence of the azo-pyridinyl moiety in compound 12 reduces its molecular weight (C17H10N4O3 vs. C23H29N7O4S) and may limit applications in coordination chemistry.

Methyl Ester-Containing Aromatic Acids

Benzoic acid methyl esters (from ):

  • Examples: Benzoic acid, methyl ester (retention factor: 1.66); 4-methyl benzoic acid, methyl ester (retention factor: 1.81).
  • Comparison:
    • These simpler esters exhibit lower molecular complexity and lack heterocyclic or azo groups.
    • Chromatographic retention factors (e.g., 1.66–1.81) suggest higher polarity than the target compound, which likely has extended conjugation and steric bulk, leading to longer retention times in reverse-phase HPLC .

Data Tables for Key Comparisons

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Functional Groups Molecular Formula
Target Compound Thiophene + Pyridine -CN, -COOCH3, -N=N-, -NH2 C23H29N7O4S
Compound 11b Thiazolo-pyrimidine -CN, C=O, furanyl C22H17N3O3S
Compound 12 Thiophene -CN, -COOCH2CH3, -NH-C6H5 C17H10N4O3
Benzoic acid, methyl ester Benzene -COOCH3 C8H8O2

Table 2: Spectroscopic Data Highlights

Compound IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Expected: ~2200 (CN), ~1700 (COOCH3) Predicted: Pyridine H (~6–8), Thiophene H (~7–8)
Compound 11b 2219 (CN), 1719 (C=O) 2.24 (s, CH3), 8.01 (s, =CH)
Compound 12 1599 (N=CH), 2220 (CN) 6.28 (d, CH), 9.59 (s, NH)

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s azo linkage and diaminopyridine group may complicate synthesis compared to simpler esters or thiophene derivatives, requiring precise control of reaction conditions .
  • Application Potential: Its structural features suggest utility in dye-sensitized solar cells (azo groups enhance light absorption) or chelation therapy (pyridinyl amino groups bind metal ions). Similar compounds like 11b have demonstrated biological activity in prior studies, hinting at possible pharmacological relevance .
  • Chromatographic Behavior : The methyl ester group confers moderate polarity, but the bulky azo-pyridinyl moiety may reduce solubility in polar solvents compared to benzoic acid esters .

Biological Activity

2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester (CAS No. 72121-80-3) is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12N6O2S
  • Molecular Weight : 296.34 g/mol
  • IUPAC Name : Methyl 4-cyano-5-[(E)-(4,6-diaminopyridin-2-yl)diazenyl]-3-methylthiophene-2-carboxylate

The compound features a thiophene ring, a carboxylic acid moiety, and an azo linkage that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-thiophenecarboxylic acid derivatives exhibit significant antimicrobial properties. For example, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Azo compounds have been investigated for their anticancer potential. In vitro studies suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a study found that similar thiophene-based compounds inhibited cell proliferation in human breast cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of thiophene derivatives have also been noted. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 50 µg/mL .
Anticancer Activity Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM .
Anti-inflammatory Study Reduced levels of TNF-alpha in LPS-stimulated macrophages by 40% at 25 µM concentration .
  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Modulation of Cytokine Production : Decreasing the production of inflammatory mediators.

Q & A

Basic Research Questions

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For NMR, focus on resolving peaks for the azo (-N=N-) linkage (δ ~6.5–7.5 ppm for aromatic protons), the cyano group (δ ~110–120 ppm in 13C^{13}C-NMR), and the methyl ester (δ ~3.8–4.0 ppm for 1H^1H-NMR). Compare data with analogous azo-thiophene derivatives (e.g., methyl 4-(chlorosulfonyl)thiophene-2-carboxylate, CAS 97272-03-2) to validate assignments .

Q. What synthetic routes are reported for azo-linked thiophene derivatives?

  • Methodology : Azo coupling typically involves diazotization of an aromatic amine (e.g., 4,6-diamino-2-pyridine) followed by reaction with a thiophene nucleophile (e.g., 4-cyano-3-methylthiophene-2-carboxylate). Optimize pH (acidic to neutral) and temperature (0–5°C) to stabilize the diazonium intermediate. Purify via column chromatography using ethyl acetate/hexane gradients .

Q. How should researchers assess the purity of this compound?

  • Methodology : Employ HPLC with a C18 column and UV detection (λ = 254 nm or λ_max of the azo chromophore). Validate purity (>95%) using a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Cross-check with melting point analysis (if crystalline) and elemental analysis (C, H, N, S) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1H^1H-NMR splitting patterns) be resolved?

  • Methodology : Investigate tautomerism or rotational isomerism in the azo group. Use variable-temperature NMR to observe dynamic effects. For example, heating the sample to 60°C may coalesce split peaks caused by restricted rotation around the N=N bond. Compare with computational models (DFT) to predict stable conformers .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodology : Screen coupling conditions using design of experiments (DoE). Variables include:

  • Solvent polarity (DMF vs. THF)
  • Catalyst (e.g., Cu(I) for Ullmann-type coupling)
  • Reaction time (monitor via TLC at 30-minute intervals).
    For example, reports improved yields for thiophene-3-carboxylic acid amides using DMF at 80°C .

Q. How can researchers design assays to evaluate biological activity (e.g., antimicrobial or photodynamic properties)?

  • Methodology :

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include azo-triazole derivatives (e.g., from ZSMU studies) as positive controls .
  • Photodynamic activity : Measure singlet oxygen generation (e.g., using SOSG probe) under UV/Vis light. Compare with methylene blue as a reference .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar compounds?

  • Methodology : Variations may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions. For example, reports mp = 239–242°C for a methyl-oxazole derivative, while lists mp = 201–203°C for a thiazole analog. Recrystallize the compound from multiple solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .

Methodological Resources

  • Spectral Databases : Refer to HRMS libraries for azo-thiophene derivatives (e.g., CAS 72968-71-9, C23H29N7O4S) .
  • Biological Assay Protocols : Adapt protocols from for triazole-based antimicrobial agents .

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